molecular formula C11H18ClNO2 B13145363 (R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride CAS No. 2061996-87-8

(R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride

Cat. No.: B13145363
CAS No.: 2061996-87-8
M. Wt: 231.72 g/mol
InChI Key: SEUUTSPOQSQOPW-SBSPUUFOSA-N
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Description

®-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride: is a chiral amine compound with a phenethylamine backbone It is characterized by the presence of two methoxy groups attached to the benzene ring and an amine group at the end of the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with a suitable amine, such as ®-1-phenylethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride.

    Hydrochloride Salt Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The amine group can be reduced to form the corresponding alkane.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or quinones.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

Chemistry:

    Synthesis of Chiral Ligands: The compound can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Biology and Medicine:

    Pharmacological Studies: The compound is studied for its potential effects on the central nervous system, including its role as a precursor to neurotransmitters.

    Drug Development: It is explored as a potential lead compound for the development of new therapeutic agents.

Industry:

    Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.

    Material Science: Investigated for its potential use in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a precursor to neurotransmitters, influencing the central nervous system. It may also interact with specific receptors or enzymes, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

    (S)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    3,4-Dimethoxyphenethylamine: Lacks the chiral center and has different pharmacological properties.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A structurally related compound with potential bioactive properties.

Uniqueness: The presence of the chiral center in ®-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride imparts unique stereochemical properties, which can influence its interaction with biological targets and its overall pharmacological profile.

Properties

CAS No.

2061996-87-8

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

(1R)-1-(3,4-dimethoxyphenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3;/h5-7,9H,4,12H2,1-3H3;1H/t9-;/m1./s1

InChI Key

SEUUTSPOQSQOPW-SBSPUUFOSA-N

Isomeric SMILES

CC[C@H](C1=CC(=C(C=C1)OC)OC)N.Cl

Canonical SMILES

CCC(C1=CC(=C(C=C1)OC)OC)N.Cl

Origin of Product

United States

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